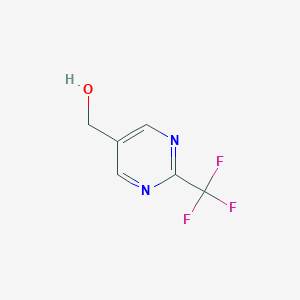

![molecular formula C25H40N10O10 B151009 2-[(3S,6S,12S,18S,21S)-12-[3-(二氨基亚甲基氨基)丙基]-3-(羟甲基)-18-甲基-2,5,8,11,14,17,20-七氧代-1,4,7,10,13,16,19-七氮杂双环[19.3.0]二十四烷-6-基]乙酸 CAS No. 128857-77-2](/img/structure/B151009.png)

2-[(3S,6S,12S,18S,21S)-12-[3-(二氨基亚甲基氨基)丙基]-3-(羟甲基)-18-甲基-2,5,8,11,14,17,20-七氧代-1,4,7,10,13,16,19-七氮杂双环[19.3.0]二十四烷-6-基]乙酸

描述

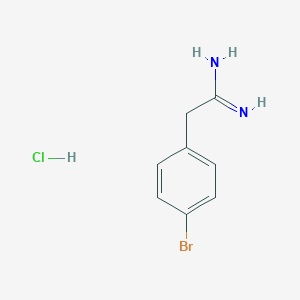

“cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)” is a cyclic octapeptide . This peptide was modified from a targeting linear hexapeptide (Gly-Arg-Asp-Ser-Pro-Lys). It was cyclized with a disulfide bond between D-L Cys, which endowed the octapeptide with enhanced stability . It could selectively bind to phosphorylated Annexin A2, which was expressed in some tumor regions .

Synthesis Analysis

The synthesis of “cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)” usually adopts solid-phase peptide synthesis technology . This technology connects amino acids sequentially on resin beads to form a cyclic heptapeptide .

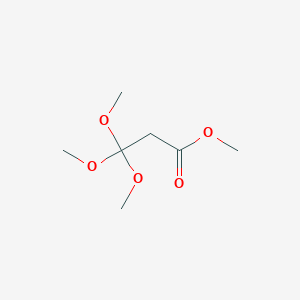

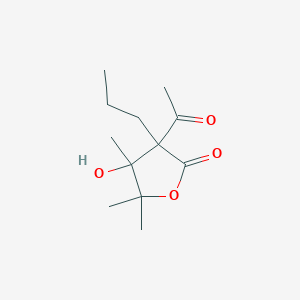

Molecular Structure Analysis

The molecular structure of “cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)” is complex due to its cyclic nature. The structure is determined by the sequence of amino acids and the disulfide bond that forms the cyclic structure .

Chemical Reactions Analysis

The chemical reactions involving “cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)” are complex and can be influenced by various factors. For instance, the conversion of cyclo-(1,7)-Gly-Arg-Gly-Asp-Ser-Pro-Asp-Gly-OH, a vitronectin-selective inhibitor, to its cyclic imide counterpart was studied . The reaction proceeds via neighboring group catalysis by the Ser5 side chain .

科学研究应用

细胞粘附研究

该化合物已被用于涂覆孔板,通过结晶紫染色监测细胞附着 . 该化合物的主要细胞结合结构域有助于促进细胞在多种基质上的粘附 .

病毒复制研究

它已被用于处理婴儿仓鼠肾 (BHK-21) 细胞,以研究 Arg-Gly-Asp (RGD) 基序在日本脑炎病毒 (JEV) 复制中的作用 .

整合素信号研究

该化合物已被用于阻断 INA-6 细胞中依赖 RGD 的整合素或整合素信号 . 它与其他 RGD 肽一起广泛用于整合素研究 .

心血管植入物研究

癌症研究

研究表明,环 (Gly-Arg-Gly-Asp-Ser-Pro-Ala) 抑制小鼠 B16 黑色素瘤细胞在纤连蛋白包被的孔板上的粘附 .

药物递送

该化合物已被用于顺铂的靶向递送 , 一种用于治疗各种癌症的化疗药物。

作用机制

未来方向

属性

IUPAC Name |

2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N10O10/c1-12-20(41)29-9-17(37)32-13(4-2-6-28-25(26)27)21(42)30-10-18(38)33-14(8-19(39)40)22(43)34-15(11-36)24(45)35-7-3-5-16(35)23(44)31-12/h12-16,36H,2-11H2,1H3,(H,29,41)(H,30,42)(H,31,44)(H,32,37)(H,33,38)(H,34,43)(H,39,40)(H4,26,27,28)/t12-,13-,14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFZEPRYKXWBLR-QXKUPLGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N10O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

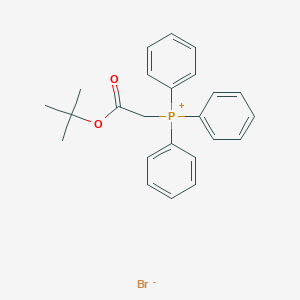

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) interact with its target and what are the downstream effects?

A: cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) targets fibronectin, a glycoprotein crucial for cell adhesion and migration. Molecular docking studies reveal that the peptide binds to fibronectin with a binding affinity of -7.7 kcal/mol []. This interaction potentially inhibits the attachment of melanoma cells to fibronectin, thereby hindering their ability to spread and invade other tissues. This inhibitory action is attributed to the peptide's ability to block the binding site on fibronectin that melanoma cells use for attachment.

Q2: What is the structural characterization of cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) and what spectroscopic data supports it?

A: cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) is a cyclic heptapeptide composed of seven amino acids: Glycine, Arginine, Glycine, Aspartic acid, Serine, Proline, and Alanine. While the exact molecular formula and weight aren't provided in the abstract, these can be easily calculated based on the known structure and atomic weights of the constituent amino acids. The study utilized experimental infrared and Raman spectroscopy to characterize the peptide's structure. These techniques provide insights into the vibrational modes of the molecule, revealing information about its functional groups and bonding patterns. The experimental spectra were further validated by comparing them with theoretically simulated spectra obtained from DFT calculations using the 6-31G (d,p) basis set []. This combined approach provided a comprehensive understanding of the structural and spectral characteristics of cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala).

Q3: What computational chemistry methods were used to study cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) and what insights were gained?

A: This research employed Density Functional Theory (DFT) calculations using the 6-31G (d,p) basis set to investigate the structural and electronic properties of cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) []. These calculations helped determine the theoretically most stable conformer of the peptide, providing crucial information for understanding its interactions with other molecules. Additionally, molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses were performed to gain insights into the molecule's reactivity and potential binding sites. The MEP analysis revealed regions of positive and negative electrostatic potential, highlighting potential areas for interactions with other molecules through electrostatic forces. Meanwhile, the FMO analysis provided information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are key factors in understanding the molecule's reactivity and potential for participating in chemical reactions. These computational methods, in conjunction with experimental data, provided a comprehensive understanding of the structural, electronic, and interactive properties of cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala), paving the way for further research into its potential as an anti-metastatic agent.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B150951.png)